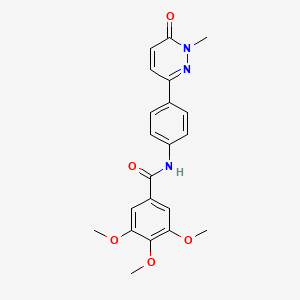

3,4,5-trimethoxy-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

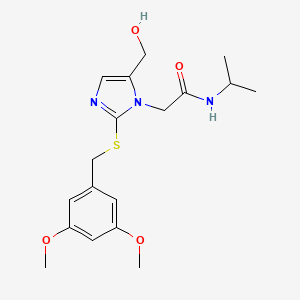

The compound “3,4,5-trimethoxy-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common functional group in pharmaceutical drugs . The 3,4,5-trimethoxy refers to three methoxy (-OCH3) groups attached to the benzene ring, which is a common modification in medicinal chemistry to alter the molecule’s physical-chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzamide moiety would contribute to the planarity of the molecule, while the methoxy groups could potentially introduce some steric hindrance .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the benzamide group could increase its polarity and potentially its solubility in water .Scientific Research Applications

Anti-Inflammatory Activity

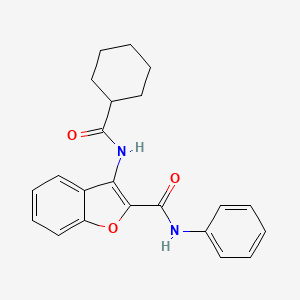

Research indicates that related compounds, particularly those involving indolyl azetidinones and benzamides, show significant anti-inflammatory activity. For instance, compounds synthesized from reactions involving hydrazones and chloro acetyl chloride have been tested and compared with non-steroidal anti-inflammatory drugs for their anti-inflammatory properties (Kalsi, Shrimali, Bhalla, & Barthwal, 1990).

Cardiotonic Agents

Studies on 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives, which are structurally related to 3,4,5-trimethoxy-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide, have shown clear cardiotonic effects. These findings are based on the assessment of the cardiotonic activities of these compounds, highlighting their potential as cardiotonic agents (Wang, Dong, Wang, Xiang, & Chen, 2008).

Anticancer Activity

Certain substituted benzamides have been designed and synthesized for their anticancer properties. For example, a series of compounds demonstrated moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer cells, when compared to etoposide, a reference drug (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Targeting Cancer Stem Cells

Derivatives of benzamides, including those with trimethoxy groups, have been evaluated for antitumor activity against cancer stem cells. Some compounds demonstrated significant inhibition against colon cancer stem cells, indicating their potential in targeting cancer stem cells (Bhat, Al‐Dhfyan, & Al-Omar, 2016).

Antibacterial and Antifungal Activities

Newly synthesized benzamide derivatives have been evaluated for their antibacterial and antifungal activities. Preliminary results suggest that some compounds exhibit promising antibacterial activities, positioning them as potential antimicrobials (Patel & Dhameliya, 2010).

Mechanism of Action

Target of Action

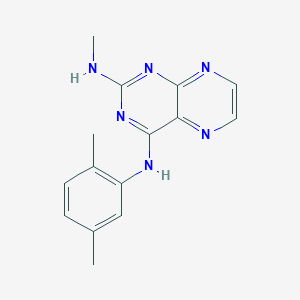

Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to effectively inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .

Mode of Action

For example, they inhibit tubulin polymerization, which is crucial for cell division . They also inhibit Hsp90, a protein involved in the folding, activation, and assembly of many proteins .

Biochemical Pathways

The compound affects various biochemical pathways due to its interaction with multiple targets. For instance, by inhibiting tubulin, it affects the cell division process. By inhibiting Hsp90, it affects the folding and activation of various proteins .

Result of Action

The result of the compound’s action can vary depending on the target it interacts with. For instance, inhibition of tubulin can lead to cell cycle arrest, thereby exhibiting anti-cancer effects . Similarly, inhibition of Hsp90 can lead to the degradation of client proteins, affecting various cellular processes .

properties

IUPAC Name |

3,4,5-trimethoxy-N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O5/c1-24-19(25)10-9-16(23-24)13-5-7-15(8-6-13)22-21(26)14-11-17(27-2)20(29-4)18(12-14)28-3/h5-12H,1-4H3,(H,22,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDCGVPQFIPJYDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2364749.png)

![3-(4-chlorophenyl)-2-((2-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2364750.png)

![2-[(3-Chlorophenyl)methyl]-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2364753.png)

![4-Methyl-6-(4-methylphenyl)-2-[(2-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)